Propyl hydroxycarbamate
Overview
Description
Propyl hydroxycarbamate, also known as propyl N-hydroxycarbamate, is an organic compound with the molecular formula C4H9NO3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its unique structure, which includes a propyl group attached to a hydroxycarbamate moiety. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with carbamoyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{R}_2\text{NC(O)Cl} + \text{R’OH} \rightarrow \text{R}_2\text{NCO}_2\text{R’} + \text{HCl} ] In this reaction, propyl alcohol (R’OH) reacts with carbamoyl chloride (R2NC(O)Cl) to form this compound (R2NCO2R’) and hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the reaction of carbon dioxide, epoxides, and amines catalyzed by a gold/iron oxide (Au/Fe2O3) catalyst has been reported to yield hydroxycarbamates with high efficiency. This method offers a green and sustainable approach to synthesizing hydroxycarbamates .
Chemical Reactions Analysis
Types of Reactions: Propyl hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Produces carbamates.
Reduction: Produces amines.
Substitution: Produces substituted carbamates.
Scientific Research Applications
Propyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug design and medicinal chemistry, particularly as a structural motif in therapeutic agents.
Industry: It is used in the production of pesticides, fungicides, and herbicides. .
Mechanism of Action
The mechanism of action of propyl hydroxycarbamate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The carbamate functionality allows it to modulate biological properties by participating in hydrogen bonding with target enzymes or receptors. This interaction can lead to conformational changes in the target molecules, thereby affecting their activity .
Comparison with Similar Compounds
Propyl hydroxycarbamate can be compared with other similar compounds, such as:
Ethyl carbamate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl carbamate: Contains a methyl group instead of a propyl group.
tert-Butyl N-hydroxycarbamate: Features a tert-butyl group and is used in similar applications
Uniqueness: this compound is unique due to its specific propyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where the propyl group offers distinct advantages .
Properties
IUPAC Name |
propyl N-hydroxycarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-3-8-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVURSXNFEXIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207640 | |
Record name | Propyl hydroxycarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-85-5 | |
Record name | Propyl hydroxycarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl hydroxycarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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